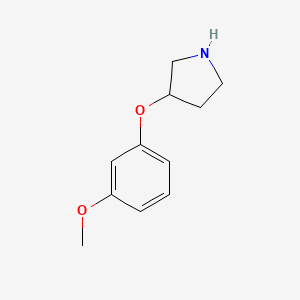
3-(3-Methoxyphenoxy)pyrrolidine
Übersicht
Beschreibung
“3-(3-Methoxyphenoxy)pyrrolidine” is a chemical compound with the molecular formula C11H15O2N1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen-containing ring, is a key feature of "3-(3-Methoxyphenoxy)pyrrolidine" . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds, including “3-(3-Methoxyphenoxy)pyrrolidine”, can undergo various chemical reactions . For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers using simple aryl or alkyl halides .Physical And Chemical Properties Analysis
“3-(3-Methoxyphenoxy)pyrrolidine” is a solid compound . Its molecular weight is 193.25 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Medical Applications
Anti-inflammatory and Analgesic Activities
A series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, structurally related to 3-(3-Methoxyphenoxy)pyrrolidine, have been synthesized. They were evaluated as potential anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis. Some of these compounds demonstrated equivalent anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects, indicating their potential as candidate drugs for clinical application (Ikuta et al., 1987).
Antibacterial Activity
Novel cyanopyridine derivatives, synthesized using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, showed significant antimicrobial activity against various bacteria. These derivatives, closely related to 3-(3-Methoxyphenoxy)pyrrolidine, demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, marking them as active compounds (Bogdanowicz et al., 2013).
Synthesis of Agrochemicals and Medicinal Compounds
The reaction of N-substituted 4-methyl-2-pyrrolidinones or their analogues, carrying chlorine atoms, with alkaline methoxide in methanol yielded 5-methoxylated 3-pyrrolin-2-ones. These adducts are useful for preparing agrochemicals or medicinal compounds, demonstrating the versatility of 3-(3-Methoxyphenoxy)pyrrolidine-related structures in pharmaceutical synthesis (Ghelfi et al., 2003).
Bioactive Compound Synthesis
- Insecticidal and Anti-Juvenile-Hormone Activity: Two new natural products closely related to 3-(3-Methoxyphenoxy)pyrrolidine, isolated from Penicillium brevicompactum, showed significant in vivo anti-juvenile-hormone and insecticidal activities. This highlights the potential of such compounds in developing bioactive agents for pest control (Cantín et al., 1999).
Chemical Synthesis and Characterization
- Rearrangement and Antibacterial Activity: A process involving the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide was studied. This rearrangement, along with the analysis of substituent effects and computational studies, provides insights into the synthesis of bioactive compounds, including those with antibacterial and antimycobacterial activities (Belveren et al., 2018).
Wirkmechanismus
While the specific mechanism of action for “3-(3-Methoxyphenoxy)pyrrolidine” is not detailed, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine compounds, including “3-(3-Methoxyphenoxy)pyrrolidine”, hold promise in drug discovery due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of these compounds and developing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBWNVKUCYHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-1,2,4-triazole](/img/structure/B3281617.png)
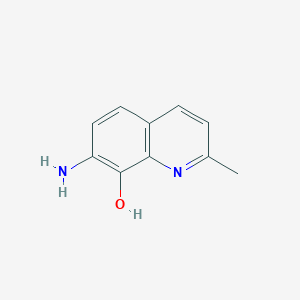
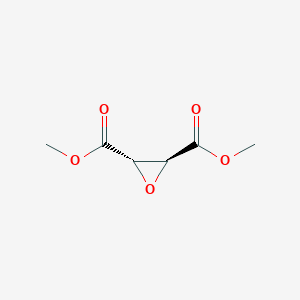
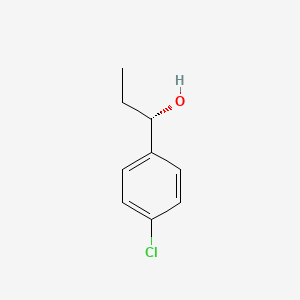
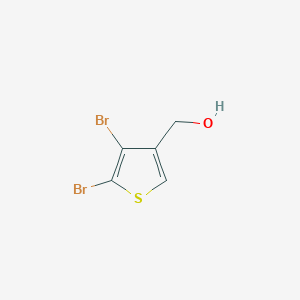

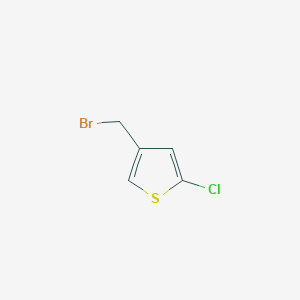

![1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B3281669.png)
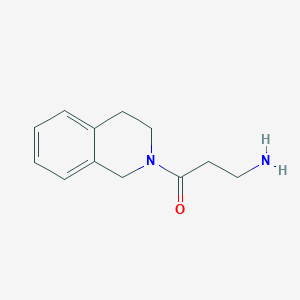
![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)


